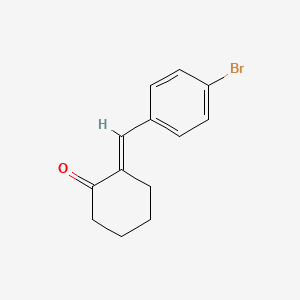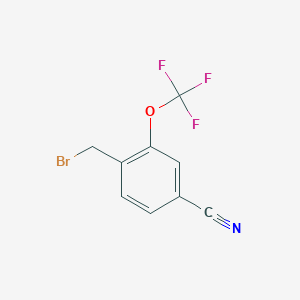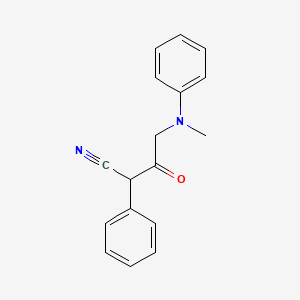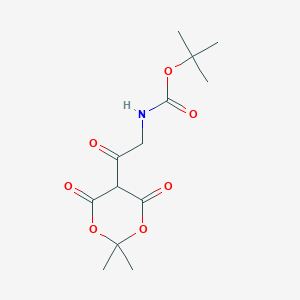
2-(4-Bromobenzylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobenzylidene)cyclohexanone is an organic compound with the molecular formula C13H13BrO It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a 4-bromobenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Bromobenzylidene)cyclohexanone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol solution under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromobenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming 2-(4-bromophenyl)cyclohexanone.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or other oxidized derivatives.
Reduction: Formation of 2-(4-bromophenyl)cyclohexanone.
Substitution: Formation of substituted benzylidene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromobenzylidene)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobenzylidene)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorobenzylidene)cyclohexanone
- 2-(4-Methylbenzylidene)cyclohexanone
- 2-(4-Methoxybenzylidene)cyclohexanone
Uniqueness
2-(4-Bromobenzylidene)cyclohexanone is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C13H13BrO |
|---|---|
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
(2E)-2-[(4-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13BrO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9+ |
Clave InChI |
YUBREKBGODHJOS-PKNBQFBNSA-N |
SMILES isomérico |
C1CCC(=O)/C(=C/C2=CC=C(C=C2)Br)/C1 |
SMILES canónico |
C1CCC(=O)C(=CC2=CC=C(C=C2)Br)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)




